2,2'-ethane-1,2-diylbis(3-hydroxy-2,3-dihydro-1H-isoindol-1-one) 2,2'-ethane-1,2-diylbis(3-hydroxy-2,3-dihydro-1H-isoindol-1-one)
Brand Name: Vulcanchem
CAS No.:
VCID: VC0766041
InChI: InChI=1S/C18H16N2O4/c21-15-11-5-1-2-6-12(11)16(22)19(15)9-10-20-17(23)13-7-3-4-8-14(13)18(20)24/h1-8,15,17,21,23H,9-10H2
SMILES: C1=CC=C2C(=C1)C(N(C2=O)CCN3C(C4=CC=CC=C4C3=O)O)O
Molecular Formula: C18H16N2O4
Molecular Weight: 324.3 g/mol

2,2'-ethane-1,2-diylbis(3-hydroxy-2,3-dihydro-1H-isoindol-1-one)

CAS No.:

Cat. No.: VC0766041

Molecular Formula: C18H16N2O4

Molecular Weight: 324.3 g/mol

* For research use only. Not for human or veterinary use.

2,2'-ethane-1,2-diylbis(3-hydroxy-2,3-dihydro-1H-isoindol-1-one) -

Specification

Molecular Formula C18H16N2O4
Molecular Weight 324.3 g/mol
IUPAC Name 3-hydroxy-2-[2-(1-hydroxy-3-oxo-1H-isoindol-2-yl)ethyl]-3H-isoindol-1-one
Standard InChI InChI=1S/C18H16N2O4/c21-15-11-5-1-2-6-12(11)16(22)19(15)9-10-20-17(23)13-7-3-4-8-14(13)18(20)24/h1-8,15,17,21,23H,9-10H2
Standard InChI Key WCJFLPQXCFNBSY-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(N(C2=O)CCN3C(C4=CC=CC=C4C3=O)O)O
Canonical SMILES C1=CC=C2C(=C1)C(N(C2=O)CCN3C(C4=CC=CC=C4C3=O)O)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator